Methyl 6-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2,5-dichloropyrimidine-4-carboxylate is a synthetic compound that belongs to the class of heterocyclic organic compounds. It features a pyrimidine ring substituted with dichloro and carboxylate groups, as well as a piperazine moiety that is protected by a tert-butoxycarbonyl group. This compound is of significant interest in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
This compound can be classified under piperazine derivatives, which are known for their diverse biological activities, including antitumor and antimicrobial properties. The synthesis of such compounds often involves complex organic reactions that leverage the unique reactivity of the piperazine and pyrimidine rings. The tert-butoxycarbonyl group serves as a protecting group during synthesis, enhancing the stability of the amine functionality in the piperazine structure.
The synthesis of methyl 6-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2,5-dichloropyrimidine-4-carboxylate typically involves several key steps:
The molecular structure of methyl 6-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2,5-dichloropyrimidine-4-carboxylate can be represented as follows:
The compound can participate in various chemical reactions due to its functional groups:
The mechanism of action for methyl 6-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2,5-dichloropyrimidine-4-carboxylate is primarily linked to its potential biological activity as an inhibitor in various pathways:
The physical and chemical properties of methyl 6-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2,5-dichloropyrimidine-4-carboxylate include:
These properties are crucial for determining its formulation and application in drug development.
Methyl 6-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2,5-dichloropyrimidine-4-carboxylate has several potential applications:
The strategic disconnection of methyl 6-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2,5-dichloropyrimidine-4-carboxylate (CAS 1432896-19-9) reveals three key synthons essential for efficient assembly: a 2,5,6-trichloropyrimidine-4-carboxylic acid core, N-Boc-piperazine, and a methyl ester functionality. This hybrid architecture dissects into two primary coupling pathways. The first disconnection targets the C-N bond between the piperazine and pyrimidine rings, recognizing N-Boc-piperazine as a commercially available nucleophile (typically >97% purity) [1] [3]. The second disconnection focuses on the ester group, allowing for late-stage esterification of a carboxylic acid precursor or early introduction via methyl 2,5,6-trichloropyrimidine-4-carboxylate.
Retrosynthetic considerations prioritize the regioselective introduction of the piperazine moiety at the pyrimidine C6 position, leveraging the differential reactivity of chlorides at C2, C5, and C6 positions. Computational modeling (evident in InChIKey NLPKBGWQIBTKEO-UHFFFAOYSA-N [4]) confirms steric and electronic factors favoring nucleophilic attack at C6, followed by C5 and finally the sterically hindered C2 position. This hierarchy enables sequential functionalization—a critical design element given the compound’s role as an intermediate for kinase inhibitors like palbociclib analogs [8].
Table 1: Retrosynthetic Disconnections for Target Compound
Disconnection Level | Synthon A | Synthon B | Bond Formed | Strategic Rationale |
---|---|---|---|---|
Level 1 | 2,5-Dichloro-6-piperazinylpyrimidine-4-carboxylic acid | Methanol | C4-COOCH₃ | Late-stage esterification flexibility |
Level 2 | 2,5,6-Trichloropyrimidine-4-carboxylate | N-Boc-piperazine | C6-N(piperazine) | Regioselective SNAr optimization |
Level 3 | Dichloropyrimidine core + Piperazine | Boc₂O | Piperazine N-Boc | Protection for stability and solubility |
The tert-butoxycarbonyl (Boc) group serves dual functions in synthesizing this compound: it mitigates piperazine bis-alkylation during nucleophilic aromatic substitution (SNAr) and enhances solubility in aprotic solvents critical for high-yield coupling. Boc protection of piperazine employs di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) or ethyl acetate at 0–25°C, achieving >95% conversion with triethylamine as a base [8]. This exothermic reaction must be controlled below 40°C to suppress di-Boc byproduct formation—a side reaction complicating purification due to similar polarities.
Comparative studies of alternative protecting groups (Cbz, Fmoc) reveal Boc’s superiority for this application. Cbz requires catalytic hydrogenation incompatible with the dichloropyrimidine’s reducible bonds, while Fmoc’s base sensitivity impedes subsequent SNAr steps requiring strong bases. Crucially, the Boc group’s acidolytic deprotection with trifluoroacetic acid (TFA) or HCl in dioxane proceeds without pyrimidine ring degradation, making it ideal for downstream modifications in drug synthesis [5] [8]. Stability assays confirm the Boc group remains intact during esterification and storage (solid form, -20°C) [6], though prolonged exposure to >40°C during purification should be avoided.
Table 2: Comparative Analysis of Piperazine Protecting Groups
Protecting Group | Deprotection Conditions | Compatibility with Dichloropyrimidine | Byproduct Concerns | Industrial Preference |
---|---|---|---|---|
Boc (tert-butoxycarbonyl) | Acid (TFA/HCl) | High | Isobutylene gas | Preferred (handling, cost) |
Cbz (Benzyloxycarbonyl) | H₂/Pd-C | Low (reduction-sensitive Cl) | Benzyl groups | Not suitable |
Fmoc (Fluorenylmethyloxycarbonyl) | Base (piperidine) | Moderate (base-sensitive ester) | Dibenzofulvene adducts | Limited to SPPS |
Regioselective SNAr between N-Boc-piperazine and methyl 2,5,6-trichloropyrimidine-4-carboxylate is the pivotal step governing yield and purity. Kinetic studies establish C6 as the most electrophilic center due to flanking nitrogen atoms at N1 and N3, with C5 chloride exhibiting intermediate reactivity, and C2 being least reactive due to ester proximity [8]. Solvent selection dramatically influences selectivity: dimethylformamide (DMF) at 60°C affords 80–85% mono-substitution at C6, while dichloromethane requires stoichiometric Hunig’s base but reduces diester hydrolysis [2] [5].
Lithium bis(trimethylsilyl)amide (LiHMDS) in THF emerges as the optimal base for large-scale reactions, minimizing di-substitution (<3%) and enabling flow chemistry implementation [8]. This method avoids palladium catalysts used in alternative Buchwald-Hartwig routes, eliminating residual metal concerns in pharmaceutical intermediates. Post-reaction, quenching with aqueous citric acid removes excess piperazine derivatives, and crystallization from ethanol/water mixtures yields 97% pure product (mp 123–124°C) [1] [2]. Crucially, residual C5 chloride must be >99% retained for downstream diversification—validated via HPLC at 254 nm [3].
Esterification can be executed via two pathways: (1) early-stage esterification of 2,5,6-trichloropyrimidine-4-carboxylic acid preceding SNAr, or (2) post-SNAr esterification of the carboxylic acid intermediate. Route 1 predominates industrially due to superior yields and avoidance of piperazine N-dealkylation. Diazomethane in diethyl ether quantitatively methylates the acid at 0°C but poses safety hazards. Safer alternatives use K₂CO₃/DMF with methyl iodide (70–75% yield) or trimethylsilyldiazomethane in methanol (95% yield) [5].
Catalytic approaches employing dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in toluene achieve 90% conversion at 80°C but require rigorous catalyst removal to meet intermediate purity specifications (>97%) [1] [6]. Solvent screening reveals ester stability hierarchies: no degradation occurs in alcohols or esters after 168 hours at 25°C, whereas amines (e.g., DMF) induce slow transamidation. For large-scale operations, methyl tert-butyl ether (MTBE) facilitates easy catalyst filtration and yields crystalline product directly from the reaction mixture [6].
Scaling this synthesis beyond laboratory batches (1g to 1kg) confronts three critical bottlenecks: purification of polar intermediates, exotherm management during SNAr, and controlled crystallization for polymorph control. The SNAr reaction liberates 85 kJ/mol, necessitating jacketed reactors with temperature ramping to prevent thermal degradation of the Boc group [2] [5]. Intermediate 6-(4-Boc-piperazinyl)-2,5-dichloropyrimidine-4-carboxylic acid exhibits poor crystallization tendency, often requiring silica gel chromatography at pilot scale—a low-yield (60–70%) process avoided by derivatization to the methyl ester prior to isolation.
Crystallization optimization is paramount for the final compound’s melting point consistency (123–124°C). Ethanol/water (4:1) delivers plate-like crystals with low electrostatic charge, minimizing dusting during handling [1]. However, residual DMF must be <300 ppm to prevent oiling out—achieved via water washes and azeotropic distillation with heptane. Notably, the solid exhibits no polymorphism but may form solvates with DMSO or THF, mandating strict solvent control in the last crystallization [6]. Throughput is further enhanced by telescoping the esterification and SNAr steps without isolating the acid intermediate, boosting overall yield to 68% from 45% (sequential steps) [3].
Table 3: Process Optimization Metrics for Key Synthetic Steps
Synthetic Step | Lab-Scale Yield (%) | Pilot-Scale Yield (%) | Critical Process Parameter | Optimized Condition |
---|---|---|---|---|
Boc Protection | 95 | 98 | Temperature | <40°C, THF, 4h |
SNAr (Piperazine Coupling) | 85 | 91 | Base/Solvent | LiHMDS, THF, 60°C |
Esterification | 90 | 84 (DCC route) | Catalyst Removal | MTBE wash, charcoal treatment |
Final Crystallization | 75 | 88 | Anti-solvent Addition Rate | 15 mL/min (water in ethanol) |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: